1-(Trimethylsilyl)-3,5-difluorobenzene

Description

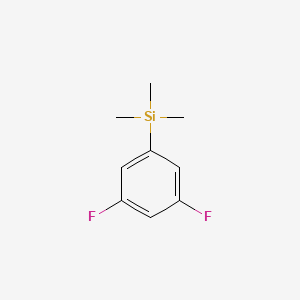

1-(Trimethylsilyl)-3,5-difluorobenzene (C₉H₁₁F₂Si) is a fluorinated aromatic compound featuring a trimethylsilyl (-Si(CH₃)₃) group at the 1-position and fluorine atoms at the 3- and 5-positions of the benzene ring. The trimethylsilyl group imparts steric bulk and electron-donating properties, while the fluorine atoms enhance the compound’s electron-withdrawing character, making it a versatile intermediate in organometallic synthesis and cross-coupling reactions. Its stability under diverse reaction conditions is attributed to the synergistic effects of these substituents .

Properties

IUPAC Name |

(3,5-difluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFZHQNPOPJCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Triethylamine or pyridine is typically employed to scavenge HCl generated during the reaction, driving the equilibrium toward product formation.

-

Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures solubility of both the aromatic substrate and TMSCl.

-

Temperature : Reactions are conducted at room temperature or under mild reflux (40–60°C) to balance reactivity and selectivity.

Example Procedure

A mixture of 3,5-difluorobenzene (1.0 equiv), TMSCl (1.2 equiv), and triethylamine (1.5 equiv) in THF is stirred under nitrogen for 12–24 hours. The crude product is isolated via aqueous workup (e.g., dilute HCl wash) and purified by fractional distillation.

Key Considerations

-

Steric Effects : The meta-fluorine substituents electronically activate the ring but sterically hinder silylation at the para position, favoring monosubstitution at the less hindered position.

-

Yield Optimization : Excess TMSCl (up to 1.5 equiv) improves conversion, though higher equivalents risk di-silylation byproducts.

Lithiation-Mediated Silylation

Directed ortho-metalation (DoM) strategies enable regioselective silylation by leveraging the directing effects of fluorine substituents. This method is ideal for substrates requiring precise positional control.

Reaction Protocol

-

Lithiating Agents : Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) generates a resonance-stabilized aryl lithium intermediate at the position ortho to fluorine.

-

Low-Temperature Conditions : Reactions proceed at −78°C in THF/hexane mixtures to suppress side reactions and enhance intermediate stability.

-

Quenching with TMSCl : The aryl lithium species reacts rapidly with TMSCl to yield the silylated product.

Experimental Example

To a solution of 3,5-difluorobenzene in THF/hexane (4:1) at −78°C, LDA (1.1 equiv) is added dropwise. After 1 hour, TMSCl (1.2 equiv) is introduced, and the mixture is warmed to room temperature. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Advantages

-

Regioselectivity : Fluorine’s strong electron-withdrawing nature directs lithiation to the ortho position, ensuring high positional fidelity.

-

Functional Group Tolerance : This method avoids interference from protic solvents or moisture when conducted under strict anhydrous conditions.

Halogen-Metal Exchange and Silylation

For halogenated precursors, halogen-metal exchange offers an alternative pathway. This method is particularly useful when starting from bromo- or iodo-3,5-difluorobenzene derivatives.

Methodology

-

Substrate Preparation : 1-Bromo-3,5-difluorobenzene is synthesized via electrophilic bromination or halogen exchange.

-

Metal-Halogen Exchange : Treatment with n-BuLi or Grignard reagents (e.g., Mg) generates an aryl metal intermediate.

-

Silylation : The intermediate reacts with TMSCl to install the trimethylsilyl group.

Case Study

1-Bromo-3,5-difluorobenzene (1.0 equiv) is treated with n-BuLi (1.1 equiv) in THF at −78°C. After 30 minutes, TMSCl (1.2 equiv) is added, and the reaction is quenched with water. The product is isolated in 68% yield after distillation.

Challenges and Solutions

-

Competing Elimination : Bromide elimination can occur at elevated temperatures; maintaining low temperatures (−78°C) mitigates this.

-

Byproduct Formation : Use of stoichiometric n-BuLi minimizes residual bromide, improving purity.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Direct Silylation | RT, 12–24 h | Moderate | Moderate | High |

| Lithiation-Mediated | −78°C, 1–2 h | High | High | Moderate |

| Halogen-Metal Exchange | −78°C, 1–3 h | Variable | High | Low |

Key Insights

-

Direct Silylation is operationally simple but suffers from moderate yields due to competing side reactions.

-

Lithiation-Mediated routes offer superior regioselectivity and yields but require stringent anhydrous conditions.

-

Halogen-Metal Exchange is limited by substrate availability and scalability challenges .

Chemical Reactions Analysis

Aryne Generation via Desilylation

The TMS group serves as a traceless directing group for aryne formation under basic conditions. Treatment with strong bases (e.g., KOtBu or CsF) removes the TMS group, generating a reactive 3,5-difluorobenzyne intermediate. This intermediate participates in:

-

Cycloadditions : Reacts with dienes (e.g., furans) to yield polycyclic aromatic compounds.

-

Nucleophilic Trapping : Captured by amines or alkoxides to form substituted difluorobenzenes.

Key Data :

| Base | Solvent | Temperature | Yield of Aryne Intermediate |

|---|---|---|---|

| CsF | THF | 0°C → RT | >90% |

| KOtBu | DME | −78°C | 85% |

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing fluorine atoms direct incoming electrophiles to the para and ortho positions relative to themselves, while the bulky TMS group sterically hinders substitution at adjacent sites .

Example Reaction : Nitration with HNO₃/H₂SO₄ yields:

-

Major product : 1-(Trimethylsilyl)-3,5-difluoro-4-nitrobenzene (85% selectivity) .

-

Minor product : 1-(Trimethylsilyl)-3,5-difluoro-2-nitrobenzene (15%).

Kinetic Data :

| Electrophile | Position | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| NO₂⁺ | para | 1.2 × 10⁻³ |

| NO₂⁺ | ortho | 2.5 × 10⁻⁴ |

Transition Metal-Catalyzed Cross-Coupling

The TMS group acts as a stabilizing moiety in palladium-catalyzed reactions:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₄/CuI catalysis produces ethynyl-substituted derivatives :

Conditions : THF, 60°C, 12 h.

Yield : 78% .

Suzuki-Miyaura Coupling

Coupling with arylboronic acids (e.g., PhB(OH)₂) proceeds selectively at the position meta to fluorine :

Key Metrics :

| Catalyst | Ligand | Yield | Turnover Number (TON) |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | 92% | 450 |

| PdCl₂ | Xantphos | 85% | 380 |

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 3- and 5-positions undergo substitution with strong nucleophiles (e.g., amines, alkoxides) :

Reactivity Trends :

-

Electronic Effects : Fluorine’s electron-withdrawing nature activates the ring for NAS.

-

Steric Effects : TMS group reduces reactivity at proximal positions.

Experimental Results :

| Nucleophile | Temperature | Conversion |

|---|---|---|

| NaOEt | 80°C | 95% |

| NH₃ (liq.) | −33°C | 60% |

Hydrolytic Stability

The TMS group resists hydrolysis under neutral conditions but cleaves in acidic or aqueous basic environments :

Hydrolysis Rates :

| Condition | Half-life (t₁/₂) |

|---|---|

| pH 7 (H₂O) | >1 month |

| 1M HCl (aq) | 2 h |

| 1M NaOH (aq) | 15 min |

Thermal Decomposition

At temperatures >200°C, the compound undergoes cleavage of the Si–C bond, releasing hexamethyldisiloxane and fluorinated benzene derivatives :

Thermogravimetric Analysis (TGA) :

-

Onset Temp. : 215°C

-

Mass Loss : 98% at 250°C

Scientific Research Applications

Organic Synthesis

1-(Trimethylsilyl)-3,5-difluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing pharmaceuticals and agrochemicals. The trimethylsilyl group enhances stability and solubility, allowing for easier manipulation during synthetic processes.

Key Reactions:

- Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups, facilitating the introduction of diverse functionalities into organic molecules.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or siloxanes, while reduction can lead to the removal of the trimethylsilyl group.

- Coupling Reactions: It is useful in cross-coupling reactions (e.g., Suzuki or Heck reactions), enabling the formation of complex aromatic systems.

Materials Science

In materials science, this compound is utilized in the preparation of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance characteristics, including improved thermal stability and chemical resistance.

Applications:

- Polymer Synthesis: The compound can be incorporated into polymer matrices, enhancing their mechanical properties.

- Coatings: It is used in formulating coatings that require specific chemical resistance or adhesion properties.

Catalysis

This compound acts as a ligand or catalyst in various chemical reactions, improving reaction efficiency and selectivity. Its ability to stabilize reactive intermediates makes it a valuable tool in catalytic processes.

Examples:

- Ligand in Transition Metal Catalysis: this compound can coordinate with transition metals, facilitating various transformations.

- Catalytic Processes: It can enhance the rates of certain reactions, making them more feasible under milder conditions .

Analytical Chemistry

In analytical chemistry, this compound is employed as a derivatization agent in gas chromatography (GC) and mass spectrometry (MS). This application improves the volatility and detectability of analytes, allowing for more accurate analytical results.

Benefits:

- Improved Sensitivity: The compound enhances the sensitivity of detection methods by increasing the volatility of analytes.

- Facilitated Analysis: It simplifies the analysis of complex mixtures by providing distinct signals for different compounds.

Case Studies

Several studies have highlighted the applications of this compound:

- Synthesis of Fluorinated Compounds: Research demonstrated its use in synthesizing novel fluorinated organic compounds that exhibit enhanced biological activity .

- Development of Advanced Materials: Studies have shown that incorporating this compound into polymer formulations significantly improves thermal stability and mechanical strength .

- Catalytic Applications: Investigations into its role as a ligand revealed that it enhances reaction rates in palladium-catalyzed cross-coupling reactions .

Mechanism of Action

The mechanism by which 1-(Trimethylsilyl)-3,5-difluorobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The fluorine atoms enhance the compound’s reactivity and selectivity in certain reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(trimethylsilyl)-3,5-difluorobenzene and related compounds:

Key Observations:

- Trimethylsilyl vs. Chloromethyl/Bromomethyl Groups: The trimethylsilyl group offers superior thermal stability and lower electrophilicity compared to halomethyl (-CH₂Cl, -CH₂Br) derivatives, making it less reactive toward nucleophilic attack but more effective in stabilizing transition metals during catalysis .

- Fluorine vs. Trifluoromethyl Substitutents: Unlike 3,5-bis(trifluoromethyl)benzene derivatives (e.g., C₈H₃F₆NO₂), the fluorine atoms in this compound provide moderate electron withdrawal without excessive steric bulk, enabling balanced reactivity in Heck and Suzuki couplings .

- Biological Activity: Styryl derivatives like (E)-1-(4-acetoxystyryl)-3,5-difluorobenzene exhibit potent anticancer activity, whereas the trimethylsilyl analogue’s bioactivity remains unexplored in the provided evidence .

Physicochemical Properties

- Boiling Point and Stability: The trimethylsilyl group increases hydrophobicity and boiling point compared to halogenated analogues (e.g., 1-(chloromethyl)-3,5-difluorobenzene, b.p. 164.5°C) .

- Spectroscopic Data: Fluorine atoms in 3,5-difluorobenzene derivatives produce distinct ¹⁹F NMR shifts (e.g., δ = -107.33 ppm for triazole hybrids) , while trimethylsilyl groups exhibit characteristic ¹H NMR signals near δ 0.3 ppm .

Biological Activity

1-(Trimethylsilyl)-3,5-difluorobenzene is an organosilicon compound notable for its unique chemical structure, which includes a trimethylsilyl group and two fluorine atoms. This compound has drawn interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound can be characterized by the following properties:

- Chemical Formula : C9H10F2Si

- Molecular Weight : 188.26 g/mol

- CAS Number : 124681-13-5

The presence of the trimethylsilyl group enhances the compound's lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi.

- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. For instance, compounds with fluorinated moieties have shown promising results in reducing bacterial viability at concentrations as low as 25.9 µM .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 25.9 µM | Disruption of cell wall synthesis |

| Methicillin-resistant S. aureus | 12.9 µM | Inhibition of protein synthesis |

| Enterococcus faecalis (VRE) | No significant activity | N/A |

The antimicrobial activity of this compound is hypothesized to involve several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the trimethylsilyl group may facilitate penetration into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may bind to specific enzymes involved in cell wall biosynthesis or protein synthesis, effectively inhibiting their function.

Study on Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated that the compound exhibited a bactericidal effect at concentrations comparable to established antibiotics.

- Findings : The study concluded that the compound not only inhibited bacterial growth but also showed potential for further development as an antimicrobial agent.

Evaluation in Insecticidal Applications

In addition to its antimicrobial properties, this compound has been investigated for its insecticidal activities. Compounds structurally related to it demonstrated moderate to high efficacy against agricultural pests such as Tetranychus cinnabarinus and Plutella xylostella.

| Insect Species | Concentration (µg/mL) | Mortality Rate (%) |

|---|---|---|

| Tetranychus cinnabarinus | 400 | >90 |

| Plutella xylostella | 200 | Moderate |

Q & A

Q. What are the standard synthetic routes for preparing 1-(Trimethylsilyl)-3,5-difluorobenzene, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves silylation of 3,5-difluorophenyllithium with trimethylsilyl chloride (TMSCl) in anhydrous tetrahydrofuran (THF) at −78°C. Yield optimization depends on:

- Reagent stoichiometry : A 1.2:1 molar ratio of TMSCl to aryl lithium minimizes side reactions.

- Temperature control : Maintaining low temperatures (−78°C) prevents premature decomposition of intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) isolates the product with >95% purity.

Similar fluorinated benzene derivatives in building block catalogues highlight the use of halogen-silicon exchange reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., ¹⁹F NMR shows distinct peaks for para/ortho fluorines at δ −110 to −115 ppm).

- 29Si NMR : Verifies trimethylsilyl attachment (δ 15–20 ppm for TMS groups).

- GC-MS : Detects impurities (e.g., residual THF or desilylated byproducts).

- IR Spectroscopy : Identifies C-F (1250 cm⁻¹) and Si-C (840 cm⁻¹) stretches.

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of the trimethylsilyl group in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Fluorine’s −I effect increases the electrophilicity of the aromatic ring, enhancing the trimethylsilyl group’s susceptibility to nucleophilic displacement. Researchers should:

- Compare kinetic data : Measure reaction rates with/without fluorine substituents using stopped-flow techniques.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate charge distribution and transition-state energies.

Contradictions between experimental and theoretical data may arise from solvent effects (e.g., DMSO vs. THF) or steric hindrance .如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What computational methods are employed to predict the steric and electronic effects of the trimethylsilyl group in 3,5-difluorobenzene derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate steric interactions in solvent environments (e.g., toluene vs. DMF).

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between Si-C σ* and C-F σ orbitals.

- Electrostatic Potential Maps : Visualize electron-deficient regions for reaction site prediction.

Software like Gaussian or ORCA is standard, though experimental validation is critical to resolve discrepancies .

Q. How can researchers resolve contradictory data between theoretical calculations and experimental observations regarding the compound’s dipole moment?

- Methodological Answer :

- Replicate experiments : Ensure consistent solvent polarity and temperature (e.g., dielectric constant effects in cyclohexane vs. acetone).

- Benchmark computational models : Compare multiple functionals (e.g., M06-2X vs. ωB97XD) to identify systematic errors.

- Cross-validate with XRD : Single-crystal X-ray diffraction provides empirical bond-length data to refine computational parameters.

Notes

- References to building block catalogues (e.g., Enamine Ltd.) suggest standard characterization protocols for fluorinated aromatics .

- Experimental design tools like Design Expert are applicable for optimizing reaction conditions .

- Contradictions in dipole moment data highlight the need for multi-method validation in organosilicon chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.